Cas no 88767-98-0 (Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate)

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate structure
88767-98-0 structure
Nombre del producto:Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate
Número CAS:88767-98-0
MF:C13H15F3O5S
Megavatios:340.315413713455
MDL:MFCD09751096
CID:61198
PubChem ID:253660178

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
    • Ethyl (R)-2-hydroxy-4-phenylbutyrate triflate
    • Ethyl (R)-[alpha-(trifluoromethylsulfonyl)oxy]benzenebutanoate
    • alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic acid ethyl ester
    • Ethyl (R)-4-Phenyl-2-(trifluoromethanesulfonyloxy)butyrate
    • (R)-1-(ETHOXYCARBONYL)-3-PHENYLPROPYL TRIFLUOROMETHANESULFONATE
    • ethyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
    • Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)-sulfonyl]oxy]butyrate
    • (R)-4-Phenyl-2-(trifluoromethanesulfonyloxy)butyric Acid Ethyl Ester
    • Benzenebutanoic acid, α-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester, (R)- (ZCI)
    • Ethyl (αR)-α-[[(trifluoromethyl)sulfonyl]oxy]benzenebutanoate (ACI)
    • Ethyl (R)-[α-(trifluoromethylsulfonyl)oxy]benzenebutanoate
    • Ethyl 2(R)-[(trifluoromethylsulfonyl)oxy]-4-phenylbutyrate
    • Ethyl 2-(R)-trifluoromethanesulfonyloxy-4-phenylbutanoate
    • Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate
    • MDL: MFCD09751096
    • Renchi: 1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1
    • Clave inchi: UDJNHUAEPSYCRU-LLVKDONJSA-N
    • Sonrisas: [C@@H](CCC1C=CC=CC=1)(C(=O)OCC)OS(=O)(=O)C(F)(F)F

Atributos calculados

  • Calidad precisa: 340.05900
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 9
  • Complejidad: 449
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Xlogp3: 3.5

Propiedades experimentales

  • Denso: 1.348
  • Punto de ebullición: 390.81°C at 760 mmHg
  • Punto de inflamación: 190.155°C
  • índice de refracción: 1.4520 to 1.4560
  • PSA: 78.05000
  • Logp: 3.49790

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Información de Seguridad

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E82100-250mg
Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
88767-98-0 95%
250mg
¥196.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156413-5g
Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate
88767-98-0 >97.0%(GC)
5g
¥2224.90 2023-09-03
Alichem
A019117725-10g
Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
88767-98-0 95%
10g
$182.16 2023-08-31
TRC
E900985-500mg
Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate
88767-98-0
500mg
$2331.00 2023-05-18
eNovation Chemicals LLC
K07840-50g
(R)-1-(ethoxycarbonyl)-3-phenylpro-pyl trifluoromethanesulfonate
88767-98-0 >95%
50g
$320 2024-05-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156413-250mg
Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate
88767-98-0 >97.0%(GC)
250mg
¥226.90 2023-09-03
abcr
AB308720-250mg
(R)-1-(Ethoxycarbonyl)-3-phenylpro-pyl trifluoromethanesulfonate, 95%; .
88767-98-0 95%
250mg
€83.40 2023-09-08
Aaron
AR004BXQ-1g
Ethyl (R)-4-Phenyl-2-[[(Trifluoromethyl)Sulfonyl]Oxy]Butyrate
88767-98-0 97%
1g
$38.00 2025-02-11
1PlusChem
1P004BPE-5g
Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
88767-98-0 95%
5g
$86.00 2025-02-21
Aaron
AR004BXQ-5g
Ethyl (R)-4-Phenyl-2-[[(Trifluoromethyl)Sulfonyl]Oxy]Butyrate
88767-98-0 97%
5g
$132.00 2025-02-11

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  rt → -78 °C; 2 h, -78 °C
1.2 Solvents: Water
Referencia
Preparation of 3,5-methanobenzo[b]azepines: a sp3-rich Quinolone Isostere
Herter, Loic; Perrin, Timothe; Fessard, Thomas; Salome, Christophe, Organic Letters, 2023, 25(33), 6161-6166

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane
Referencia
The design and synthesis of the angiotensin-converting enzyme inhibitor cilazapril and related bicyclic compounds
Attwood, Michael R.; Hassall, Cedric H.; Krohn, Antonin; Lawton, Geoffrey; Redshaw, Sally, Journal of the Chemical Society, 1986, (6), 1011-19

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Water
Referencia
Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich quinolone isostere
Herter, Loic; Fessard, Thomas; Salome, Christophe, ChemRxiv, 2023, 1, 1-5

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane
Referencia
Angiotensin-converting enzyme inhibitors. Perhydro-1,4-thiazepin-5-one derivatives
Yanagisawa, Hiroaki; Ishihara, Sadao; Ando, Akiko; Kanazaki, Takuro; Miyamoto, Shuichi; et al, Journal of Medicinal Chemistry, 1987, 30(11), 1984-91

Métodos de producción 5

Condiciones de reacción
Referencia
Enantioselevtive synthesis of N-[(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline from chiral synthon prepared enzymatically; a practical method for large-scale synthesis
Tseng, Tsung Chin; Duo, Tsai Hui; Wang, Yi Fong, Journal of the Chinese Chemical Society (Taipei, 1991, 38(5), 487-90

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Raw materials

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Preparation Products

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Literatura relevante

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